molecular formula C14H21N3O3S B6804125 N,N-bis(cyclopropylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide

N,N-bis(cyclopropylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide

Cat. No.: B6804125
M. Wt: 311.40 g/mol
InChI Key: UBYLLNPHSJHQSL-UHFFFAOYSA-N
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Description

N,N-bis(cyclopropylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds known as oxazines. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The specific structure of this compound includes a pyrazolo[5,1-b][1,3]oxazine core, which is fused with a sulfonamide group and substituted with cyclopropylmethyl groups. This unique structure imparts specific chemical and biological properties to the compound.

Properties

IUPAC Name

N,N-bis(cyclopropylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c18-21(19,13-8-15-17-6-1-7-20-14(13)17)16(9-11-2-3-11)10-12-4-5-12/h8,11-12H,1-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYLLNPHSJHQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)S(=O)(=O)N(CC3CC3)CC4CC4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyclopropylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide typically involves multicomponent reactions and cyclization reactions. One common method involves the use of alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of a catalyst to produce the oxazine ring . Another approach is the cyclization of hydrazones using triphosgene in dichloromethane, which yields the desired oxazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyclopropylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in an appropriate solvent such as dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-bis(cyclopropylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N,N-bis(cyclopropylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    1,3-oxazine derivatives: These compounds share the oxazine ring structure and exhibit similar chemical properties.

    Pyrazolo[5,1-b][1,3]oxazine derivatives: Compounds with similar fused ring systems and functional groups.

Uniqueness

N,N-bis(cyclopropylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide is unique due to its specific substitution pattern and the presence of cyclopropylmethyl groups, which impart distinct steric and electronic properties

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